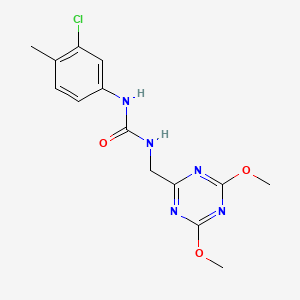
1-(3-Chloro-4-methylphenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CMU or Chloromethyluronium, and it has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Studies indicate these compounds act through adsorption on the steel surface, forming a protective layer that significantly reduces corrosion. This application showcases the potential of triazinyl urea derivatives in industrial settings where corrosion resistance is crucial (Mistry, Patel, Patel, & Jauhari, 2011).
Herbicide Efficacy
These compounds are also investigated in the context of agriculture, particularly in weed control within wheat cultivation. Research has focused on the synergistic effects of certain adjuvants with herbicides to enhance their weed-control efficacy, highlighting the role of triazinyl urea derivatives in improving agricultural productivity (Varshney & Singh, 1990).
Antimicrobial and Anti-HIV Activities
The synthesis and biological evaluation of triazinyl urea derivatives have demonstrated significant antimicrobial and potential anti-HIV activities. These studies contribute to the search for new, effective treatments for bacterial infections and HIV, offering a foundation for further pharmaceutical development (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Chemical Synthesis and Characterization
In the realm of organic synthesis, triazinyl urea derivatives have been synthesized and characterized, providing insights into their structural properties and potential applications in various fields, including materials science and medicinal chemistry. This includes the development of new compounds with specific functionalities tailored for particular applications (Chandrasekhar, Prasad, Venkataramaiah, Naga Raju, Seshaiah, & Rajendra, 2019).
Environmental Degradation Studies
Environmental studies have focused on the degradation and side effects of triazinyl urea derivatives, particularly as herbicides in soil. These investigations aim to understand the environmental impact of such compounds, including their degradation kinetics and effects on soil microbial activity. Results indicate that, under certain conditions, these compounds degrade without significantly harming soil microbial activities, suggesting their use as herbicides might be environmentally manageable (Dinelli, Vicari, & Accinelli, 1998).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTPEOKMDNEDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

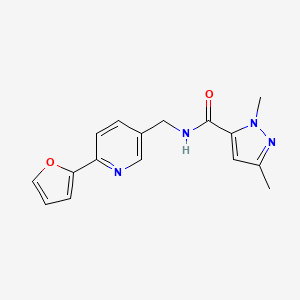
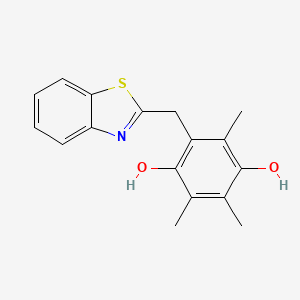
![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)
![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)

![8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2821040.png)

![5,9-bis(4-fluorophenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2821043.png)
![2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2821045.png)
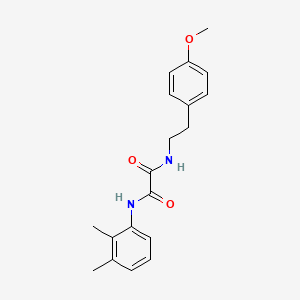

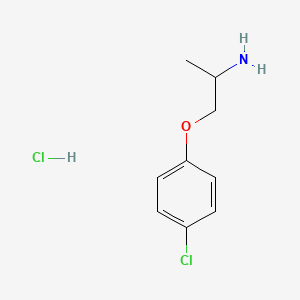
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2821051.png)